molecular formula C10H13FN2O4S B6174160 tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate CAS No. 2763755-47-9

tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate

Cat. No. B6174160
CAS RN: 2763755-47-9
M. Wt: 276.3
InChI Key:
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Description

Tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate (tBNFC) is a novel fluorinated carbamate compound that has been gaining interest in the scientific community due to its unique properties. It has been found to be a useful tool in various scientific research applications, such as organic synthesis and drug discovery.

Scientific Research Applications

TBNFC has been found to be a useful tool in various scientific research applications. It has been used as a catalyst for the synthesis of a variety of organic molecules, such as polymers and polyols. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate has been used in the synthesis of fluorescent probes for imaging applications.

Mechanism of Action

TBNFC is a fluorinated carbamate compound that has been found to interact with a variety of biological targets. It has been found to interact with enzymes, receptors, and other proteins, resulting in a variety of biochemical and physiological effects. For example, tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate has been found to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the body.
Biochemical and Physiological Effects
TBNFC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the body. This can lead to increased alertness and focus, as well as improved memory and cognition. Additionally, tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate has been found to have anti-inflammatory and antioxidant properties, which can be beneficial for a variety of health conditions.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate in lab experiments has a number of advantages. It is a stable and non-toxic compound, making it safe to use in laboratory settings. Additionally, it is relatively easy to synthesize and can be used as a catalyst for a variety of organic reactions. However, there are also some limitations to using tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate in lab experiments. It is relatively expensive, and its synthesis can be time-consuming. Additionally, it can be difficult to purify the product, as it is prone to decomposition.

Future Directions

There are a number of potential future directions for tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate. It could be further explored as a tool for organic synthesis, as well as a catalyst for the synthesis of other compounds. Additionally, it could be further explored as a potential therapeutic agent for a variety of health conditions. Additionally, it could be explored as a potential imaging agent for diagnostics and drug delivery. Finally, it could be explored as a potential tool for studying the structure and function of biological targets, such as enzymes and receptors.

Synthesis Methods

TBNFC can be synthesized through a two-step process. In the first step, tert-butyl N-chloroformylcarbamate (tBCC) is synthesized from tert-butyl alcohol, carbon monoxide, and hydrochloric acid. This reaction is carried out in a solvent such as methanol or ethanol, and the product is isolated by distillation. In the second step, tBCC is reacted with 5-fluorosulfonylpyridine to form tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate. This reaction takes place in a solvent such as acetonitrile or dimethylformamide, and the product is isolated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate involves the reaction of tert-butyl carbamate with 5-(fluorosulfonyl)pyridine in the presence of a base.", "Starting Materials": [ "tert-butyl carbamate", "5-(fluorosulfonyl)pyridine", "base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Add the base to a solution of tert-butyl carbamate in a suitable solvent (e.g. THF, DMF) to deprotonate the carbamate group.", "Add 5-(fluorosulfonyl)pyridine to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with an acid (e.g. hydrochloric acid) to protonate the carbamate group and isolate the product by filtration or chromatography." ] }

CAS RN

2763755-47-9

Product Name

tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate

Molecular Formula

C10H13FN2O4S

Molecular Weight

276.3

Purity

95

Origin of Product

United States

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